2'-Ethyl Simvastatin 2'-Ethyl Simvastatin
Brand Name: Vulcanchem
CAS No.: 79902-42-4
VCID: VC0109918
InChI: InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
SMILES: CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C
Molecular Formula: C₂₃H₃₄O₅
Molecular Weight: 390.51

2'-Ethyl Simvastatin

CAS No.: 79902-42-4

Cat. No.: VC0109918

Molecular Formula: C₂₃H₃₄O₅

Molecular Weight: 390.51

* For research use only. Not for human or veterinary use.

2'-Ethyl Simvastatin - 79902-42-4

Specification

CAS No. 79902-42-4
Molecular Formula C₂₃H₃₄O₅
Molecular Weight 390.51
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate
Standard InChI InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
SMILES CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C

Introduction

Structural Properties and Chemical Characteristics

Molecular Structure and Composition

2'-Ethyl Simvastatin maintains the core structural features of simvastatin while incorporating an ethyl substituent at the 2' position. Based on the known structure of simvastatin, this modification would yield a compound with an estimated molecular formula of C₂₇H₄₂O₅, reflecting the addition of C₂H₄ to the parent molecule. The theoretical molecular weight would be approximately 446.62 g/mol, compared to simvastatin's 418.57 g/mol .

The compound retains the hexahydronaphthalene ring system and the tetrahydropyran ring that are characteristic of simvastatin. The lactone moiety, which serves as a prodrug feature requiring hydrolysis for activation, remains intact in the 2'-ethyl derivative.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

PropertySimvastatin2'-Ethyl Simvastatin (Theoretical)
Molecular FormulaC₂₅H₃₈O₅C₂₇H₄₂O₅
Molecular Weight418.57 g/mol~446.62 g/mol
Physical AppearanceWhite to off-white crystalline powderLikely similar to simvastatin
SolubilityPractically insoluble in water; freely soluble in chloroform, methanol and ethanolPredicted lower water solubility, higher lipophilicity
Log P (partition coefficient)~4.7Predicted higher due to ethyl addition
Melting Point135-138°CPotentially altered by ethyl substitution

Like simvastatin, 2'-Ethyl Simvastatin would likely be nonhygroscopic and display limited water solubility while maintaining good solubility in organic solvents . The addition of the ethyl group would theoretically increase the compound's hydrophobicity, potentially affecting its pharmacokinetic behavior, including absorption and distribution in biological systems.

Mechanism of Action and Pharmacological Implications

Primary Mechanism of Action

Like simvastatin, 2'-Ethyl Simvastatin would function as a prodrug, requiring enzymatic hydrolysis of its lactone ring in vivo to generate the corresponding β-hydroxyacid form. This active metabolite serves as a competitive inhibitor of HMG-CoA reductase, the enzyme catalyzing the conversion of HMG-CoA to mevalonate—a critical early rate-limiting step in cholesterol biosynthesis .

The inhibition of this enzyme results in several downstream effects:

The ethyl substitution at the 2' position might influence the binding affinity to HMG-CoA reductase, potentially enhancing or modifying the inhibitory potency compared to simvastatin.

Pleiotropic Effects and Expanded Applications

Beyond lipid-lowering effects, statins like simvastatin exhibit pleiotropic (multiple) effects independent of cholesterol reduction. These include:

  • Improved endothelial function

  • Enhanced atherosclerotic plaque stability

  • Reduced oxidative stress and inflammation

  • Inhibition of thrombogenic responses

The 2'-ethyl modification could potentially modulate these pleiotropic effects, offering novel therapeutic applications. Of particular interest is the demonstrated antibacterial activity of simvastatin against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Simvastatin has shown the ability to inhibit bacterial protein synthesis and suppress production of key MRSA toxins (α-hemolysin and Panton-Valentine leucocidin) . The 2'-ethyl modification might enhance these properties, potentially offering improved antimicrobial efficacy.

Synthetic Approaches and Production Methods

Modification of Fermentation Products

Starting with naturally produced lovastatin or simvastatin from Aspergillus terreus fermentation , targeted chemical modifications could introduce the ethyl group at the 2' position. This would likely involve protecting group strategies to ensure selective modification at the desired position.

Semisynthetic Approaches

Building on the methods described in patent literature for simvastatin production, semisynthetic routes could be developed:

  • Protection of hydroxyl groups in lovastatin or simvastatin

  • Selective introduction of the ethyl group at the 2' position

  • Deprotection to yield the final 2'-Ethyl Simvastatin product

Table 2: Comparison of Potential Synthetic Routes for 2'-Ethyl Simvastatin

Synthetic ApproachStarting MaterialKey IntermediatesAdvantagesChallenges
Direct EthylationSimvastatinProtected simvastatin derivativesUtilizes established compoundRequires selective functionalization
Lovastatin ModificationLovastatinEthylated lovastatin intermediatesMore reactive starting pointsMultiple modification steps
Total SynthesisSimple precursorsComplex multi-step synthesisComplete control over structureLengthy synthetic route, lower yield
BiocatalyticEngineered microorganismsDirect fermentation productPotentially more sustainableRequires extensive strain engineering

Manufacturing Considerations

The commercial production of 2'-Ethyl Simvastatin would face similar challenges to simvastatin production, including:

  • Scale-up challenges for complex organic synthesis

  • Ensuring stereochemical control during synthesis

  • Purification to pharmaceutical-grade standards

  • Cost-effectiveness of the synthetic route

The most promising approach would likely involve adapting existing simvastatin production methods, such as those described in US Patent 5,159,104 or similar patents, which detail the transformation of lovastatin to simvastatin through a series of protection, acylation, and deprotection steps .

Application AreaPotential Advantages Over SimvastatinSupporting Evidence
Hyperlipidemia TreatmentPotentially enhanced potency, modified pharmacokineticsBased on structural similarity to simvastatin
Topical AntimicrobialPotentially improved anti-biofilm activity, enhanced bacterial protein synthesis inhibitionBuilds on demonstrated properties of simvastatin
Anti-inflammatoryPotentially enhanced pleiotropic effects on inflammationExtrapolated from known simvastatin properties
Wound HealingPossible combined antimicrobial and anti-inflammatory effectsBased on mouse model results with simvastatin

Formulation and Delivery Considerations

The physicochemical properties of 2'-Ethyl Simvastatin would influence appropriate formulation strategies:

  • For oral administration, the increased lipophilicity might require specialized formulation approaches to ensure adequate bioavailability

  • For topical applications targeting skin infections, the higher lipophilicity could potentially enhance skin penetration and retention

  • Novel delivery systems, such as nanoparticles or liposomal formulations, might be particularly suitable for this more lipophilic compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator